molecular formula C20H21N5O3S B11658045 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11658045
M. Wt: 411.5 g/mol
InChI Key: RXJRWXYNBMCABG-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the methoxyphenyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazide-containing molecules. Compared to these, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which may confer distinct biological or chemical properties. Some similar compounds are:

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S. The structure features a triazole ring linked to a hydrazide group, which is often associated with various pharmacological activities.

Structural Information

PropertyValue
Molecular FormulaC21H23N5O3S
SMILESCCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)OC)C)
InChIInChI=1S/C21H23N5O3S/...

Antibacterial Activity

Research indicates that compounds containing the triazole ring exhibit significant antibacterial properties. For instance, derivatives of triazole have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .

Antifungal Activity

Similar to its antibacterial effects, the triazole derivatives are also noted for their antifungal properties. Compounds with similar structures have shown effectiveness against fungal pathogens, suggesting that this compound could be explored for antifungal applications as well .

Anticancer Activity

The anticancer potential of triazole-containing compounds is well-documented. For example, certain derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The incorporation of the hydrazide moiety may enhance these effects due to its ability to form reactive intermediates that can interact with cellular targets.

Case Studies and Research Findings

  • Antibacterial Screening : A set of hydrazone derivatives was synthesized and tested for antibacterial activity using the agar disc diffusion method. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Compounds similar to the target molecule were evaluated for their cytotoxic effects on cancer cell lines. One study found that certain triazole derivatives had IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .
  • Mechanistic Insights : Research into the mechanism of action for similar compounds suggests that they may induce apoptosis in cancer cells through the activation of caspases or inhibition of key survival pathways .

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-9-17(28-2)10-8-15)23-24-20(25)29-13-18(27)22-21-12-14-5-4-6-16(26)11-14/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

RXJRWXYNBMCABG-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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